molecular formula C12H17Cl2N3O2 B6605893 3-(2-aminoethyl)-1H-indol-5-yl 2-aminoacetate dihydrochloride CAS No. 53157-55-4

3-(2-aminoethyl)-1H-indol-5-yl 2-aminoacetate dihydrochloride

Cat. No.: B6605893
CAS No.: 53157-55-4
M. Wt: 306.19 g/mol
InChI Key: UZQLVTKCIOPEPX-UHFFFAOYSA-N
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Description

3-(2-aminoethyl)-1H-indol-5-yl 2-aminoacetate dihydrochloride is a chemical compound that belongs to the class of indole derivatives. This compound is characterized by the presence of an indole ring, an aminoethyl group, and an aminoacetate moiety. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-aminoethyl)-1H-indol-5-yl 2-aminoacetate dihydrochloride typically involves the reaction of indole derivatives with aminoethyl and aminoacetate groups. One common method includes the reaction of indole-5-carboxylic acid with 2-aminoethanol to form the intermediate compound, which is then reacted with glycine ethyl ester hydrochloride to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-aminoethyl)-1H-indol-5-yl 2-aminoacetate dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and indole groups can participate in substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while reduction can produce reduced indole derivatives.

Scientific Research Applications

3-(2-aminoethyl)-1H-indol-5-yl 2-aminoacetate dihydrochloride is widely used in scientific research, including:

    Chemistry: As a precursor in the synthesis of various indole derivatives.

    Biology: In studies related to neurotransmitter activity and receptor binding.

    Industry: Used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(2-aminoethyl)-1H-indol-5-yl 2-aminoacetate dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate receptor activity, leading to changes in cellular signaling pathways. This modulation is often mediated through binding to receptor sites and altering their conformation and function.

Comparison with Similar Compounds

Similar Compounds

    2-aminoethyl indole derivatives: Compounds with similar structures but different functional groups.

    Aminoacetate derivatives: Compounds with variations in the aminoacetate moiety.

Uniqueness

3-(2-aminoethyl)-1H-indol-5-yl 2-aminoacetate dihydrochloride is unique due to its specific combination of indole, aminoethyl, and aminoacetate groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.

Properties

IUPAC Name

[3-(2-aminoethyl)-1H-indol-5-yl] 2-aminoacetate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2.2ClH/c13-4-3-8-7-15-11-2-1-9(5-10(8)11)17-12(16)6-14;;/h1-2,5,7,15H,3-4,6,13-14H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZQLVTKCIOPEPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1OC(=O)CN)C(=CN2)CCN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2N3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.19 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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